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This guide provides a comprehensive comparison of the in silico docking performance of

roburic acid against various protein targets implicated in cancer and inflammation. The data

presented is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of this natural compound. All quantitative data is

summarized in comparative tables, and detailed experimental protocols for the cited docking

studies are provided. Visualizations of key signaling pathways and a general experimental

workflow are included to facilitate understanding.

Comparative Docking Performance of Roburic Acid
In silico docking studies have explored the binding affinity of roburic acid for a range of protein

targets, primarily in the context of its anti-cancer and anti-inflammatory properties. The

following tables summarize the binding energies of roburic acid and compare them with

known inhibitors for the same targets. Binding energy is a measure of the strength of the

interaction between a ligand (roburic acid or a known inhibitor) and its target protein; more

negative values typically indicate a stronger binding affinity.

Lung Cancer Targets
A study utilizing network pharmacology and molecular docking identified several potential

targets of roburic acid in lung cancer. The docking results, obtained using AutoDock Tools,

revealed good binding affinity for seven key proteins.[1]
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Target Protein PDB ID

Roburic Acid
Binding
Energy
(kcal/mol)

Known
Inhibitor

Known
Inhibitor
Binding
Energy
(kcal/mol)

Prostaglandin-

Endoperoxide

Synthase 2

(PTGS2/COX-2)

3NT1 -6.27[1] Celecoxib -10.83

Aromatase

(CYP19A1)
6UZE -7.94[1] Letrozole -4.109

Prostaglandin-

Endoperoxide

Synthase 1

(PTGS1/COX-1)

6Y3C -8.13[1] Ibuprofen -7.65 to -8.93

Androgen

Receptor (AR)
Not Specified Not Specified Bicalutamide -9.19

Cytochrome

P450 17A1

(CYP17A1)

Not Specified Not Specified Abiraterone -14.5

Prostaglandin E

Synthase

(PTGES)

Not Specified Not Specified Dinoprostone

Not available in

searched

literature

Steroid 5-alpha-

reductase 1

(SRD5A1)

Not Specified Not Specified Dutasteride

Not available in

searched

literature

Colorectal Cancer Targets
In silico studies have also predicted that roburic acid may interact with several proteins

relevant to colorectal cancer, exhibiting competitive binding affinity when compared to

reference inhibitors.[2][3] While the specific binding energies for roburic acid against these
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targets were not explicitly provided in the available literature, the qualitative assessment

suggests its potential as an inhibitor.

Target Protein Known Inhibitor
Known Inhibitor Binding
Energy (kcal/mol)

Carbonic Anhydrase II (CAII) Acetazolamide
Not available in searched

literature

Carboxylesterase 1 (CES1) Orlistat
Not available in searched

literature

Epidermal Growth Factor

Receptor (EGFR)
Erlotinib -7.3 to -9.01[4][5]

Phospholipase A2 Group IIA

(PLA2G2A)
LY315920

Not available in searched

literature

Experimental Protocols: Molecular Docking
The in silico docking studies of roburic acid have primarily utilized AutoDock software. The

general workflow for such a study is outlined below.

General Docking Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
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with-target-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b049110?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/221462385_Evaluating_Genetic_Algorithms_in_Protein-Ligand_Docking
https://www.researchgate.net/figure/Erlotinib-docked-into-the-active-site-of-EGFRWT_fig9_361966076
https://brieflands.com/journals/zjrms/articles/165680
https://pmc.ncbi.nlm.nih.gov/articles/PMC9646979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9646979/
https://ar.iiarjournals.org/content/anticanres/36/11/6125.full.pdf
https://www.benchchem.com/product/b049110#in-silico-docking-studies-of-roburic-acid-with-target-proteins
https://www.benchchem.com/product/b049110#in-silico-docking-studies-of-roburic-acid-with-target-proteins
https://www.benchchem.com/product/b049110#in-silico-docking-studies-of-roburic-acid-with-target-proteins
https://www.benchchem.com/product/b049110#in-silico-docking-studies-of-roburic-acid-with-target-proteins
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b049110?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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